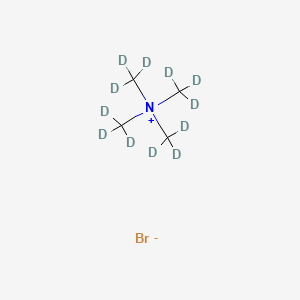

Bromure de tétraméthyl-d12-ammonium

Vue d'ensemble

Description

Tetramethyl-d12-ammonium bromide is a chemical compound with the linear formula (CD3)4N+Br-. It has a molecular weight of 166.12 . It acts as an ion pair reagent and is used as a surface-active agent and an active ingredient for conditioners . It is also used as a softener for textiles and paper products, and as a disinfection agent, sanitizer, antimicrobial, and antistatic agent .

Molecular Structure Analysis

The molecular structure of Tetramethyl-d12-ammonium bromide is represented by the SMILES string [2H]C([2H])([2H])N+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] and the InChI string 1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; .Physical And Chemical Properties Analysis

Tetramethyl-d12-ammonium bromide is a solid with a melting point greater than 300°C . It has a mass shift of M+12 .Applications De Recherche Scientifique

(CD3)4N+Br−(CD_3)4N^+Br^-(CD3)4N+Br−

), en se concentrant sur six applications distinctes. Chaque application est détaillée dans sa propre section pour plus de clarté. groups) en fait un standard interne idéal pour (qNMR), fournissant un référencement précis des déplacements chimiques et une quantification dans des mélanges complexes.Recherche pharmaceutique

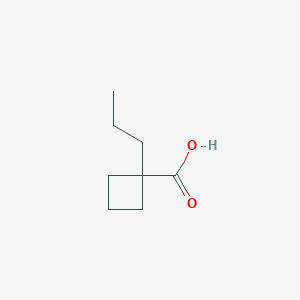

Dans la recherche pharmaceutique, ce composé sert de matière de référence pour l'étalonnage des instruments analytiques {_svg_1}. Son marquage isotopique stable garantit une grande précision dans la mesure des principes actifs pharmaceutiques (API) et des métabolites.

Études des voies métaboliques

Les chercheurs utilisent le bromure de tétraméthyl-d12-ammonium dans l'analyse des voies métaboliques pour comprendre les processus métaboliques in vivo . Le marquage au deutérium permet le traçage des produits métaboliques sans altérer le fonctionnement normal du système biologique.

Mécanisme D'action

Target of Action

Tetramethyl-d12-ammonium bromide is a deuterium-labeled compound

Mode of Action

It is known that deuterium-labeled compounds are often used as tracers in drug development processes . The presence of deuterium (heavy hydrogen) can potentially affect the interaction of the compound with its targets.

Biochemical Pathways

The incorporation of stable heavy isotopes like deuterium into drug molecules can influence various biochemical processes .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the behavior of the drug in biological systems .

Action Environment

It is known that the compound is solid at room temperature .

Safety and Hazards

Tetramethyl-d12-ammonium bromide is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility and the unborn child, and may cause harm to breast-fed children . It is recommended to avoid contact during pregnancy/while nursing, and to use personal protective equipment as required .

Analyse Biochimique

Biochemical Properties

Tetramethyl-d12-ammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. This compound is known to interact with enzymes involved in the synthesis of polyamides and the addition of thiols to conjugated alkenes . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.

Cellular Effects

Tetramethyl-d12-ammonium bromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a phase transfer catalyst allows it to facilitate the transport of molecules across cell membranes, thereby impacting intracellular processes . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of tetramethyl-d12-ammonium bromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on enzymes and proteins, leading to either inhibition or activation of enzymatic activity . These interactions can result in alterations in cellular signaling pathways and gene expression profiles, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetramethyl-d12-ammonium bromide can change over time. The compound is known for its stability, with a melting point of over 300°C . It can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that tetramethyl-d12-ammonium bromide can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of tetramethyl-d12-ammonium bromide vary with different dosages in animal models. At lower doses, the compound can facilitate biochemical reactions without causing significant toxicity. At higher doses, tetramethyl-d12-ammonium bromide can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Tetramethyl-d12-ammonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a phase transfer catalyst allows it to facilitate the movement of reactants between different phases, thereby impacting metabolic reactions . Its interactions with enzymes involved in the synthesis of polyamides and the addition of thiols to conjugated alkenes are particularly noteworthy.

Transport and Distribution

The transport and distribution of tetramethyl-d12-ammonium bromide within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound’s quaternary ammonium structure allows it to bind to specific transporters, enabling its movement across cell membranes . This transport mechanism is crucial for its accumulation and localization within specific cellular compartments.

Subcellular Localization

Tetramethyl-d12-ammonium bromide exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its role in facilitating biochemical reactions and influencing cellular processes.

Propriétés

IUPAC Name |

tetrakis(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYFBUWEBINLX-KXWZVCIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584455 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284474-82-4 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)